
Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organocatalysis in Transesterification
K. Ishihara, Masatoshi Niwa, and Yuji Kosugi (2008) demonstrated the effectiveness of zwitterionic salts derived from reactions involving pyrrolidinopyridine (PPY) as organocatalysts for the transesterification of methyl carboxylates and alcohols. These novel zwitterionic salts showcased significant catalytic activity under azeotropic reflux conditions, contrasting sharply with the inert nature of PPY alone under similar conditions. This research opens avenues for the use of Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate in the development of mild, efficient organocatalysts for transesterification reactions, which are crucial in the synthesis of esters from carboxylic acids and alcohols (Ishihara, Niwa, & Kosugi, 2008).
Medicinal Chemistry: Influenza Neuraminidase Inhibitors
In the realm of medicinal chemistry, G. T. Wang et al. (2001) focused on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors incorporating pyrrolidine cores. Their work led to the discovery of potent inhibitors like A-192558, which showed significant activity against influenza neuraminidase. The synthesis involved key intermediates related to this compound, highlighting its potential as a core structure for developing new antiviral agents (Wang et al., 2001).
High-Throughput Synthesis Techniques
Xue-Feng Zhu, J. Lan, and O. Kwon (2003) explored an expedient phosphine-catalyzed [4 + 2] annulation method to synthesize highly functionalized tetrahydropyridines. Their approach utilized ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon for annulation with N-tosylimines, yielding tetrahydropyridine carboxylates with excellent yields and regioselectivity. This methodology underscores the potential of using this compound derivatives in facilitating diverse synthetic pathways for constructing complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).
properties
IUPAC Name |
methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-19-11(18)12(13(14,15)16)8-17-7-10(12)9-5-3-2-4-6-9/h2-6,10,17H,7-8H2,1H3/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFVXJZBKKDZJV-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNCC1C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(CNC[C@H]1C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

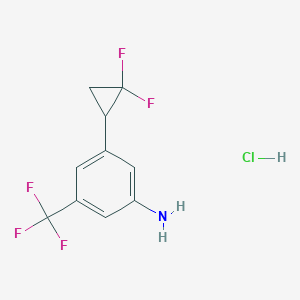
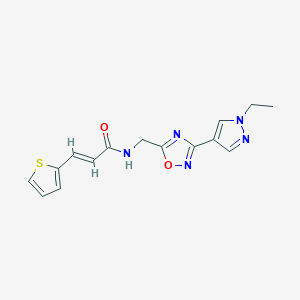
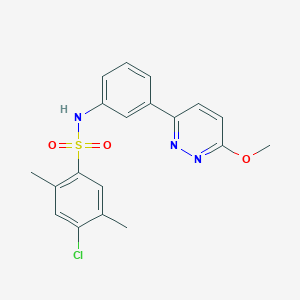
![2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2897519.png)


![Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2897525.png)

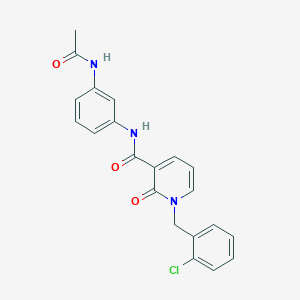
![6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2897532.png)
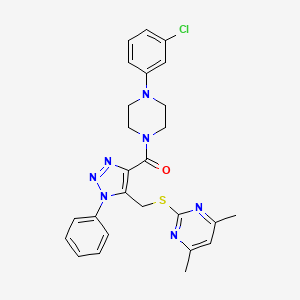

![1-(4,4-Dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2897535.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B2897537.png)